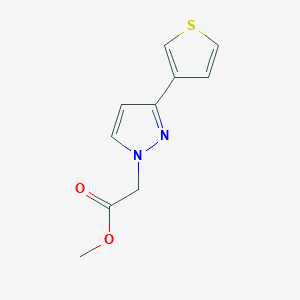

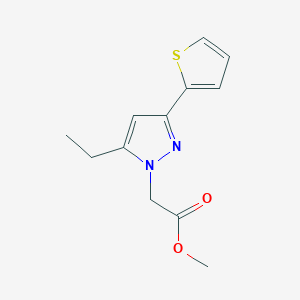

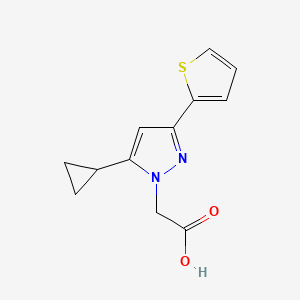

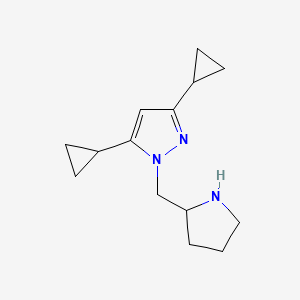

2-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine

Übersicht

Beschreibung

Synthesis Analysis

FPyMP can be synthesized by the reaction of furan-2-carbaldehyde, 4-amino-1H-pyrazole, and 1-piperidinecarboxaldehyde in the presence of a base such as KOH or NaOH. The reaction takes place in a solvent such as ethanol or methanol. The compound is then purified by recrystallization.

Molecular Structure Analysis

The molecular formula of FPyMP is C13H17N3O. The molecular weight of FPyMP is 231.29 g/mol. The InChI Key of FPyMP is AOBVQANNYZUMJC-UHFFFAOYSA-N.

Physical And Chemical Properties Analysis

FPyMP is a white to light yellow crystal. The compound is sparingly soluble in water but soluble in organic solvents like methanol, ethanol, and acetonitrile. The melting point of FPyMP is reported to be between 146-148°C.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Drug Design

2-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine and its derivatives have been extensively explored in the field of medicinal chemistry for their potential therapeutic applications. For example, the compound has been involved in the synthesis of alpha-subtype selective 5-HT-1D receptor agonists for migraine treatment, showcasing fewer side effects compared to other compounds (Habernickel, 2001). Additionally, its derivatives have been investigated for their potential in treating cancer by inhibiting Aurora A kinase, which plays a critical role in cell division (ロバート ヘンリー,ジェームズ, 2006).

Antipsychotic Potential

The constrained derivatives of piperidine, including those with furan components, have been evaluated as antipsychotic agents. These compounds were tested for their affinity towards dopamine and serotonin receptors, with certain derivatives showing selectivity for 5-HT(2A) receptors, suggesting potential use as neuroleptic drugs (Raviña et al., 2000).

Analytical and Spectral Studies

The compound and its derivatives have been the subject of analytical and spectral studies to understand their chemical behavior and interactions. For instance, Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate has been analyzed for its chelating properties with transition metals, which could have implications in developing new materials or catalysts (Patel, 2020).

Development of Antidepressant and Antianxiety Agents

Research into 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives has been conducted, highlighting their potential antidepressant and antianxiety activities. These studies indicate the compound's significant impact on reducing immobility times and showing antianxiety activity in preclinical models (Kumar et al., 2017).

Antimicrobial and Antifungal Applications

Additionally, derivatives of 2-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds have shown varying degrees of inhibition against different bacterial and fungal strains, suggesting their potential as leads for the development of new antimicrobial agents (Patel, 2018).

Zukünftige Richtungen

The future directions of FPyMP research could involve further investigations on this scaffold to harness its optimum antibacterial potential . Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

Wirkmechanismus

Mode of Action

- This compound may participate in the Suzuki–Miyaura cross-coupling reaction. In this process, it forms a carbon–carbon bond through the interaction of organoboron reagents with palladium catalysts . Transmetalation occurs when nucleophilic organic groups (such as boron-containing compounds) transfer to palladium, resulting in the formation of a new Pd–C bond .

Eigenschaften

IUPAC Name |

2-[[4-(furan-2-yl)pyrazol-1-yl]methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-2-6-14-12(4-1)10-16-9-11(8-15-16)13-5-3-7-17-13/h3,5,7-9,12,14H,1-2,4,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOBVQANNYZUMJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CN2C=C(C=N2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.